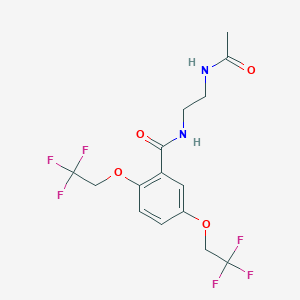
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as TFB-TACE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with N-(2-chloroethyl)acetamide to form N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.
Starting Materials
2,5-dihydroxybenzoic acid, 2,2,2-trifluoroethanol, N-(2-chloroethyl)acetamide
Reaction
Step 1: 2,5-dihydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol in the presence of a catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid., Step 2: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in a suitable solvent, N-(2-chloroethyl)acetamide is added and the mixture is heated under reflux for several hours., Step 3: The reaction mixture is cooled and the product is isolated by filtration and purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to inhibit the activity of tumor necrosis factor-alpha converting enzyme (TACE), which is involved in the processing of various cytokines and growth factors. TACE inhibition has been implicated in the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Mecanismo De Acción
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide inhibits the activity of TACE by binding to its active site and preventing the cleavage of its substrate molecules. This results in the inhibition of the processing of various cytokines and growth factors, which are involved in inflammation, cell proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the levels of various cytokines and growth factors, including TNF-alpha, IL-6, and VEGF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for TACE inhibition. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, including the development of more potent and selective TACE inhibitors, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.
Propiedades
IUPAC Name |
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F6N2O4/c1-9(24)22-4-5-23-13(25)11-6-10(26-7-14(16,17)18)2-3-12(11)27-8-15(19,20)21/h2-3,6H,4-5,7-8H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVKPIGIBOYKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

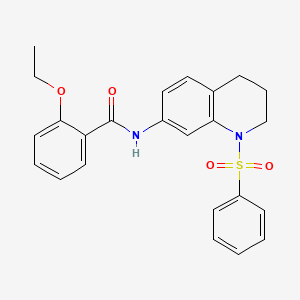
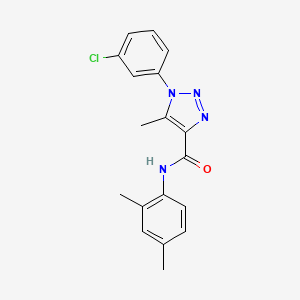
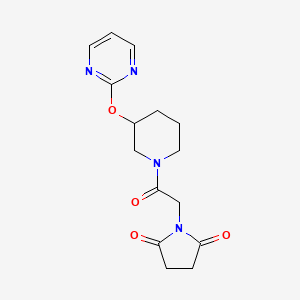
![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)
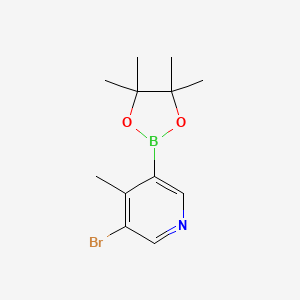
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)
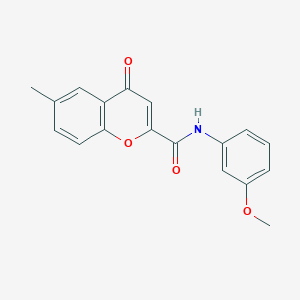
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
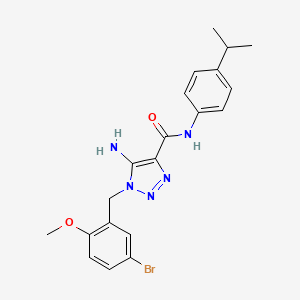
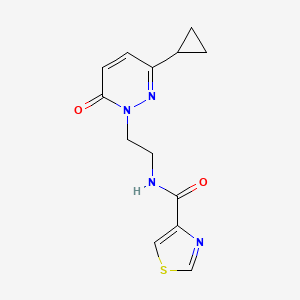
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
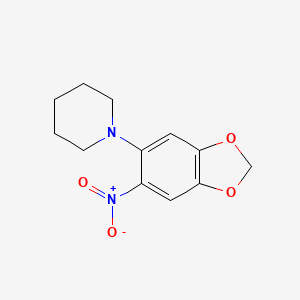
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)